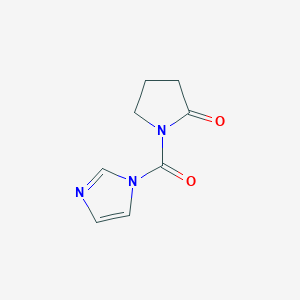
1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is a compound that features both an imidazole ring and a pyrrolidin-2-one moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidin-2-one is a lactam, a cyclic amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to optimize reaction conditions and scale up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidin-2-one moiety.
Substitution: Both the imidazole and pyrrolidin-2-one rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidin-2-one moiety can interact with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A simpler lactam structure without the imidazole ring.
Imidazole: A basic heterocyclic compound without the pyrrolidin-2-one moiety.
Pyrrolizines: Compounds that feature a fused pyrrole and pyrrolidine ring system.
Uniqueness: 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidin-2-one moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
143150-77-0 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
1-(imidazole-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c12-7-2-1-4-11(7)8(13)10-5-3-9-6-10/h3,5-6H,1-2,4H2 |
Clé InChI |
VRUKIFVDFLEAFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



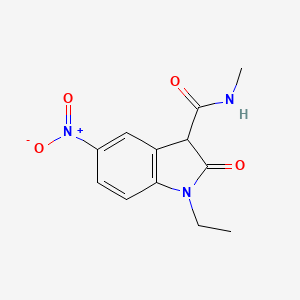
silane](/img/structure/B12556436.png)
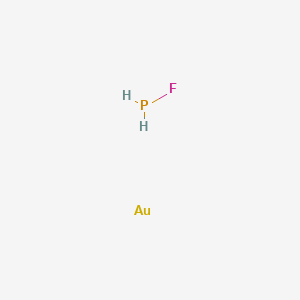
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
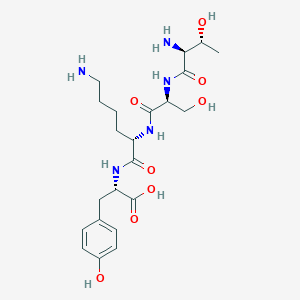

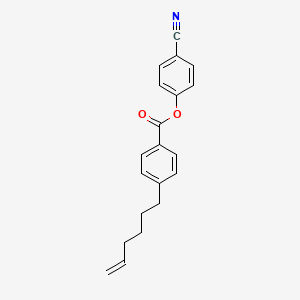

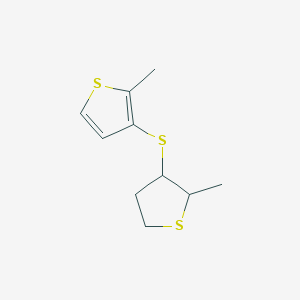
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
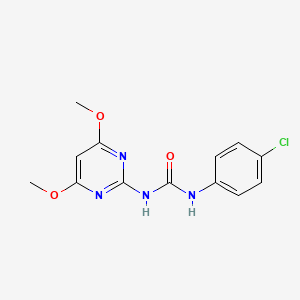
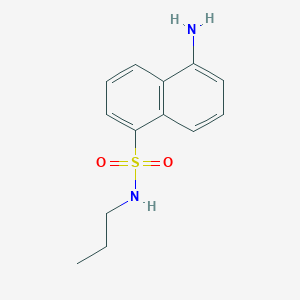
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)
